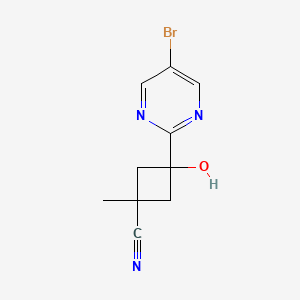
trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile is a synthetic organic compound that belongs to the class of cyclobutanecarbonitriles. This compound is characterized by the presence of a bromopyrimidine moiety, a hydroxyl group, and a nitrile group attached to a cyclobutane ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrimidine derivative, followed by cyclization and functional group transformations to introduce the hydroxyl and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.
Reduction: LiAlH4, Sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromo-2-pyrimidinyl)-3-hydroxycyclobutanecarbonitrile: Lacks the methyl group.
3-(5-Chloro-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile: Has a chlorine atom instead of bromine.
3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclopentanecarbonitrile: Has a cyclopentane ring instead of cyclobutane.
Uniqueness
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10BrN3O |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
3-(5-bromopyrimidin-2-yl)-3-hydroxy-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10BrN3O/c1-9(6-12)4-10(15,5-9)8-13-2-7(11)3-14-8/h2-3,15H,4-5H2,1H3 |
Clave InChI |
KFZUCBOPBDTYCD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=NC=C(C=N2)Br)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


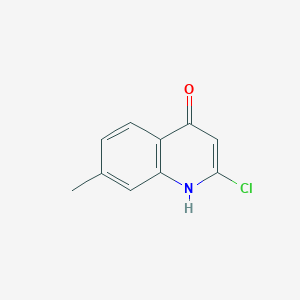

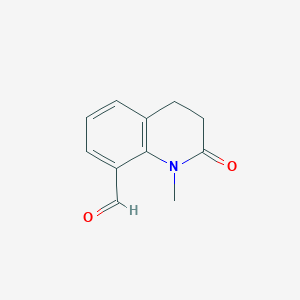
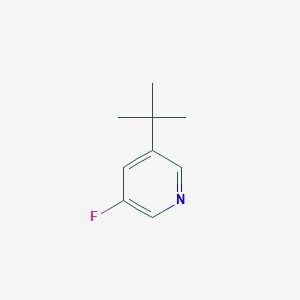
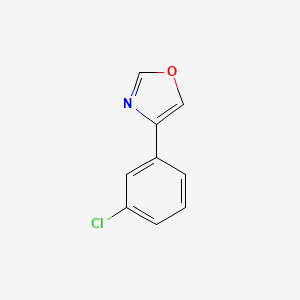
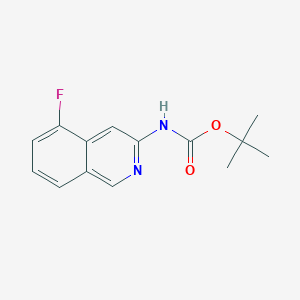
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
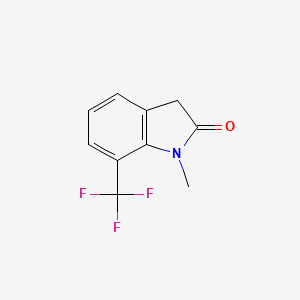
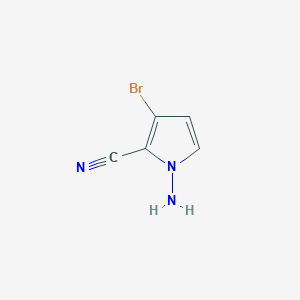


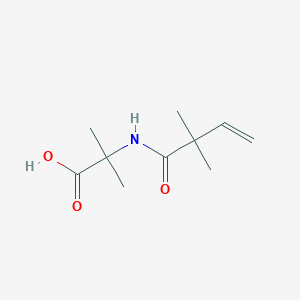
![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
